molecular formula C15H11FN4O2S B256452 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Cat. No. B256452
M. Wt: 330.3 g/mol
InChI Key: RVNOZTVDOWCSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide, also known as FBC-15, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. FBC-15 is a benzimidazole derivative that has a fluoro group attached to the benzene ring. This compound has shown promising results in various studies and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is not fully understood. However, it has been suggested that 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. By inhibiting the activity of HSP90, 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide disrupts the signaling pathways that are essential for cancer cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Apart from its potential use in cancer research, 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has also been found to have other biochemical and physiological effects. 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has been found to inhibit the activity of an enzyme called tyrosinase, which is involved in the production of melanin. This makes 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide a potential candidate for the treatment of hyperpigmentation disorders such as melasma.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is its high potency and selectivity towards HSP90. This makes it a potential candidate for cancer therapy with fewer side effects. However, 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has also been found to have some limitations, including poor solubility and stability, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the use of 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide in scientific research. One potential direction is the development of 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide analogs with improved solubility and stability. Another direction is the investigation of the potential use of 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide and its potential use in other disease conditions.

Synthesis Methods

The synthesis of 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide involves the reaction between 3-fluorobenzoic acid and 2-mercaptobenzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide as a white solid, which can be purified by recrystallization.

Scientific Research Applications

3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has been extensively studied for its potential use in various scientific research applications. One of the major applications of 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is in the field of cancer research. 3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Molecular Formula

C15H11FN4O2S

Molecular Weight

330.3 g/mol

IUPAC Name

3-fluoro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C15H11FN4O2S/c16-9-3-1-2-8(6-9)13(21)20-15(23)17-10-4-5-11-12(7-10)19-14(22)18-11/h1-7H,(H2,18,19,22)(H2,17,20,21,23)

InChI Key

RVNOZTVDOWCSNK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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